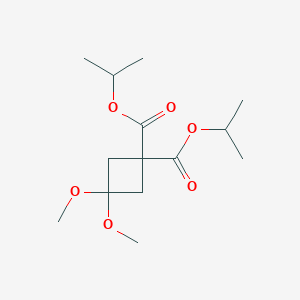
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Descripción general
Descripción
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate belongs to carboxylic acid ester derivatives and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate involves the addition of diisopropyl malonate to the solution of sodium hydride in DMF, followed by the addition of 3-dibromo-2, 2-Dimethoxypropane. The reaction is heated to reflux for 24 hours. After the reaction is complete, it is cooled down, ammonium chloride solution is added, and the mixture is extracted with n-hexane. It is then washed with water and sodium bicarbonate, dried with anhydrous sodium sulfate, and concentrated to obtain the compound .
Molecular Structure Analysis
The molecular formula of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is C14H24O6 . The InChI code is 1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 .
Chemical Reactions Analysis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides. These products are useful in the synthesis of polymers, surfactants, and pharmaceuticals .
Physical And Chemical Properties Analysis
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . Its molecular weight is 288.34 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
Cyclobutane Derivatives
This compound can be used as a starting material in the preparation of cyclobutane-based drugs . Cyclobutane derivatives have a wide range of applications in medicinal chemistry due to their unique structural and chemical properties.
Anti-inflammatory Agents: Cyclobutane derivatives, including those derived from Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, can be used in the development of anti-inflammatory agents .
Antiviral Agents: Similarly, these derivatives can also be used in the creation of antiviral agents . These are drugs that are used in the treatment of viral infections.
Anticancer Agents: Cyclobutane derivatives have also found use in the development of anticancer agents . These are drugs used in the treatment of cancer.
Chemical Synthesis
Due to its unique structure, Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be used in various chemical synthesis processes .
Mecanismo De Acción
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, also known as dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, is a chemical compound with a variety of applications in the pharmaceutical and chemical industries . Its unique properties, such as stability, solubility, and reactivity, make it a versatile building block for the synthesis of various compounds .
Pharmacokinetics
Its molecular weight (28834) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . It’s also important to avoid dust formation and contact with skin and eyes .
Safety and Hazards
Propiedades
IUPAC Name |
dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406768 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
CAS RN |
115118-68-8 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

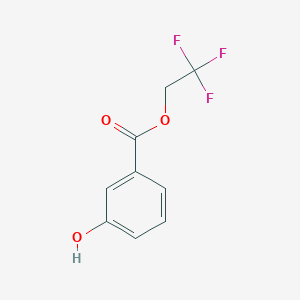
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B185789.png)
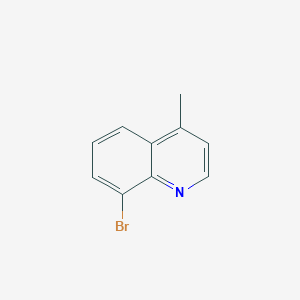
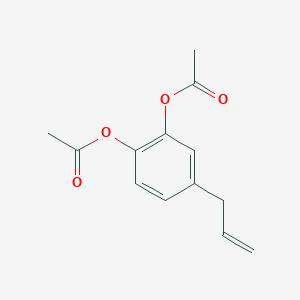
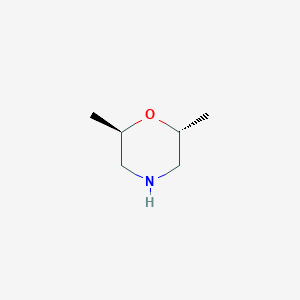

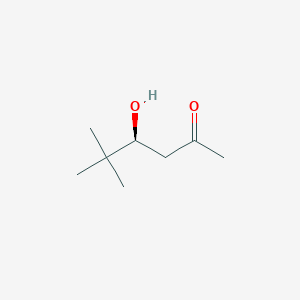

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)
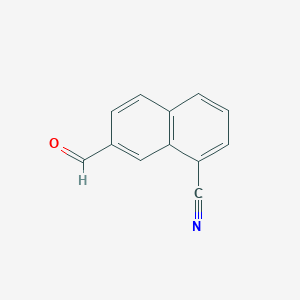

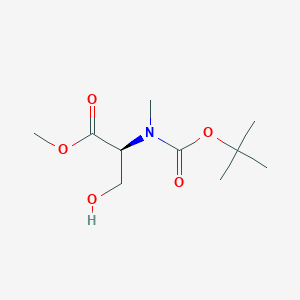
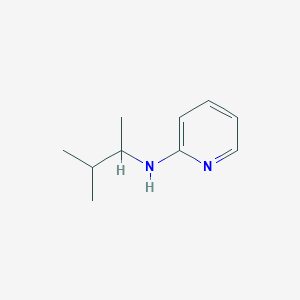
![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)